molecular formula C16H14ClN3OS B5598534 2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-2-methylphenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B5598534
M. Wt: 331.8 g/mol
InChI Key: BOIRCGBYRPDJFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by the introduction of functional groups. Shibuya et al. (2018) explored the design and synthesis of benzimidazole derivatives with enhanced aqueous solubility and oral absorption by incorporating a piperazine unit, which led to the identification of a potent inhibitor with selectivity for human ACAT-1 over ACAT-2 (Shibuya et al., 2018). Ramalingam et al. (2019) synthesized benzimidazole derivatives as antibacterial agents by starting from a common intermediate and reacting it with appropriate thiols, highlighting the versatility in synthetic approaches for such compounds (Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the target compound, is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The addition of substituents such as thioether and acetamide groups can influence the electronic distribution, conformational flexibility, and intermolecular interactions of these molecules. Drabina et al. (2009) provided insight into the characterization and unambiguous synthesis of benzimidazole derivatives, which can aid in understanding the structural aspects of such compounds (Drabina et al., 2009).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10-11(17)5-4-8-12(10)18-15(21)9-22-16-19-13-6-2-3-7-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIRCGBYRPDJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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